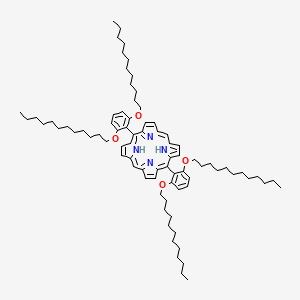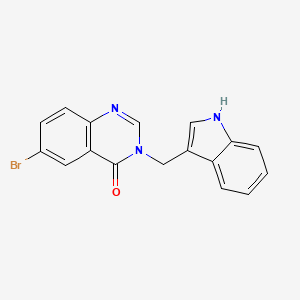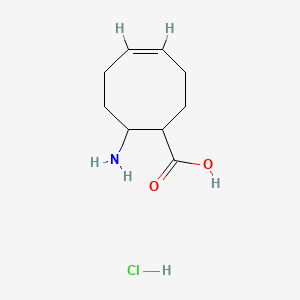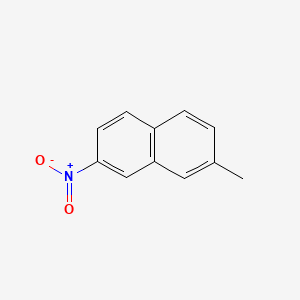
4,5-Bis(2-butenyloxy)-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which are five-membered cyclic ureas. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of the but-2-enoxy groups adds unique properties to this compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one typically involves the reaction of imidazolidin-2-one with but-2-enol under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinone ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its unique structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A basic structure without the but-2-enoxy groups.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone structure.
Imidazolidine-2-thione: Contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring.
Uniqueness
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one is unique due to the presence of the but-2-enoxy groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
1082658-35-2 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4,5-bis[(E)-but-2-enoxy]imidazolidin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h3-6,9-10H,7-8H2,1-2H3,(H2,12,13,14)/b5-3+,6-4+ |
InChI Key |
DZLBWVZPOJJFOH-GGWOSOGESA-N |
Isomeric SMILES |
C/C=C/COC1NC(=O)NC1OC/C=C/C |
Canonical SMILES |
CC=CCOC1C(NC(=O)N1)OCC=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)



![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)





![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
![Acetamide, 2-[(1-chloro-2-naphthalenyl)oxy]-](/img/structure/B13780836.png)
